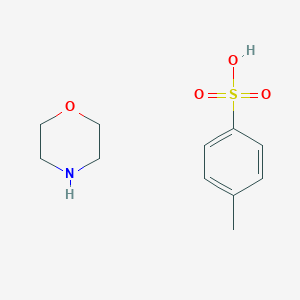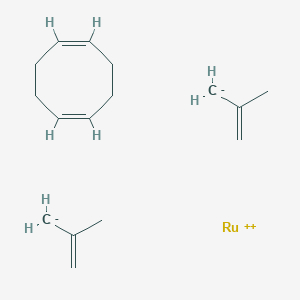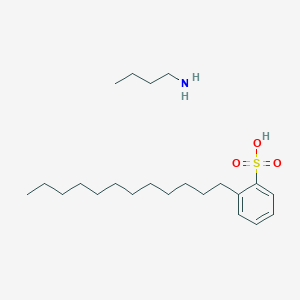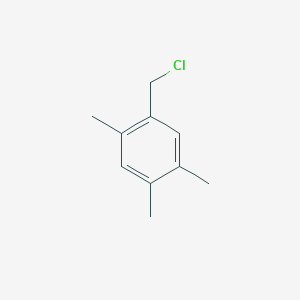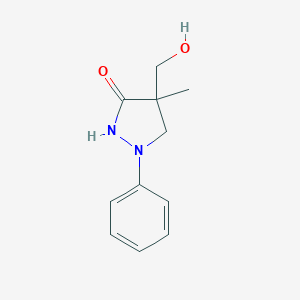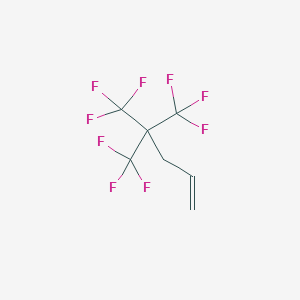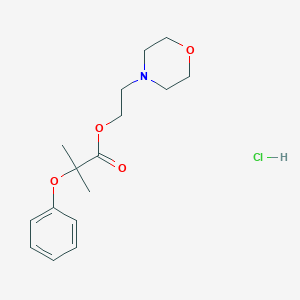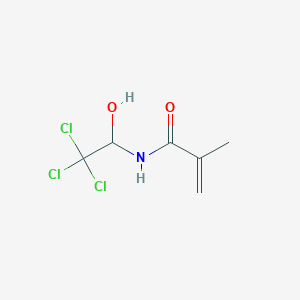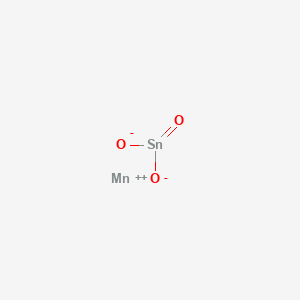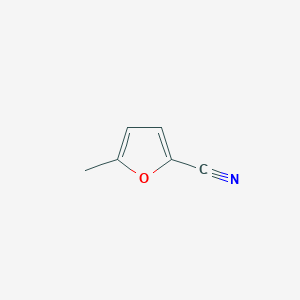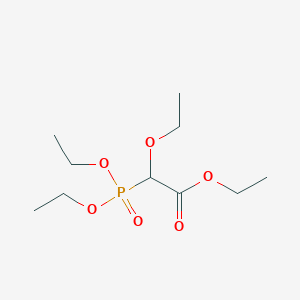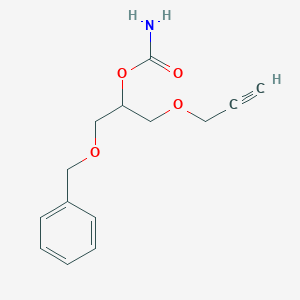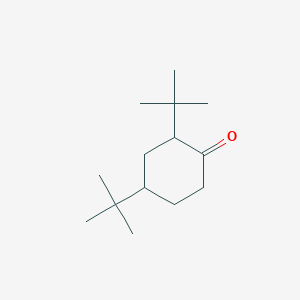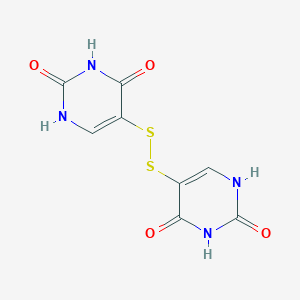
5,5'-Dithiodiuracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-Dithiodiuracil (DTU) is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological properties. DTU has been found to possess antiviral, antitumor, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5,5'-Dithiodiuracil is not fully understood. However, it has been proposed that 5,5'-Dithiodiuracil exerts its antiviral activity by inhibiting the viral DNA polymerase. 5,5'-Dithiodiuracil has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
5,5'-Dithiodiuracil has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,5'-Dithiodiuracil has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the replication of various viruses, which can prevent viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5'-Dithiodiuracil has several advantages and limitations for lab experiments. One of the advantages of 5,5'-Dithiodiuracil is that it has been extensively studied for its various biological properties, which makes it a valuable tool for research. Additionally, 5,5'-Dithiodiuracil is relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of 5,5'-Dithiodiuracil is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5,5'-Dithiodiuracil. One direction is to further investigate the mechanism of action of 5,5'-Dithiodiuracil, which could lead to the development of more effective antiviral, antitumor, and anti-inflammatory therapies. Another direction is to investigate the potential of 5,5'-Dithiodiuracil as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, there is a need for more studies to investigate the toxicity and safety of 5,5'-Dithiodiuracil, which could lead to its development as a therapeutic agent.
Métodos De Síntesis
5,5'-Dithiodiuracil can be synthesized by the reaction of uracil with sulfur dichloride in the presence of triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of 5,5'-Dithiodiuracil can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
5,5'-Dithiodiuracil has been extensively studied for its various biological properties. It has been found to possess antiviral activity against herpes simplex virus type 1 and 2, influenza A virus, and human immunodeficiency virus type 1. 5,5'-Dithiodiuracil has also been found to possess antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 5,5'-Dithiodiuracil has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
10320-87-3 |
|---|---|
Nombre del producto |
5,5'-Dithiodiuracil |
Fórmula molecular |
C8H6N4O4S2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
Clave InChI |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Otros números CAS |
10320-87-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




